1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine CAS number
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine CAS number
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
This technical guide provides a comprehensive overview of the novel chemical entity 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine, a compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this molecule is not publicly documented, indicating its status as a novel research chemical, this document outlines a robust theoretical framework for its synthesis, delineates its expected physicochemical properties, and explores its potential applications based on the well-established roles of its constituent chemical motifs in medicinal chemistry.
Introduction and Rationale
The convergence of a pyrrolidine ring and a piperidine scaffold within a single molecule presents a compelling strategy in modern drug discovery.[1][2] The pyrrolidine moiety, a five-membered saturated heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, often contributing to improved aqueous solubility and providing key hydrogen bond donor or acceptor capabilities.[3][4] The piperidine ring, a six-membered heterocycle, is another "privileged" structure in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1]
The introduction of a trifluoromethyl (-CF3) group to the piperidine ring is a strategic decision rooted in established medicinal chemistry principles. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity.
This guide, therefore, serves as a foundational resource for the scientific community, offering a scientifically grounded, albeit theoretical, exploration of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.
Proposed Synthesis Pathway: Amide Bond Formation
The most direct and logical synthetic route to 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine involves the formation of an amide bond between a suitable pyrrolidine-3-carboxylic acid derivative and 4-(trifluoromethyl)piperidine. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.
Reagents and Starting Materials
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Pyrrolidine-3-carboxylic acid: This starting material is commercially available. For stereospecific synthesis, enantiomerically pure forms ((R)- or (S)-pyrrolidine-3-carboxylic acid) can be used. For many applications, the use of a nitrogen-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is advisable to prevent side reactions.
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4-(Trifluoromethyl)piperidine: This reagent is also commercially available, typically as a hydrochloride salt. The free base can be generated by treatment with a suitable base prior to the coupling reaction.
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Coupling Reagents: A variety of modern coupling reagents can be employed to facilitate the amide bond formation. The choice of reagent can influence reaction times, yields, and the degree of side product formation. Common and effective choices include:
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole).
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Base: A non-nucleophilic organic base is required to neutralize any acid generated during the reaction and to deprotonate the hydrochloride salt of the amine, if used. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.
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Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a standard and highly effective method for the synthesis of the target compound using HATU as the coupling agent.
Step-by-Step Methodology:
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Preparation of the Carboxylic Acid Solution: In a clean, dry round-bottom flask, dissolve Boc-pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
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Activation of the Carboxylic Acid: To the solution from Step 1, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for efficient coupling.
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Addition of the Amine: To the activated carboxylic acid mixture, add 4-(trifluoromethyl)piperidine (1.05 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.
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Workup: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.
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Deprotection (if necessary): The Boc-protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.
Caption: Proposed synthesis workflow for 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine. These values are calculated using computational models and provide a useful starting point for experimental characterization.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~264.28 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The N-H group of the pyrrolidine ring can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the piperidine nitrogen can act as hydrogen bond acceptors. |
| pKa (most basic) | ~8.5 - 9.5 | The piperidine nitrogen is expected to be the most basic site, influencing solubility and formulation. |
Potential Applications in Drug Discovery
The structural features of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine suggest its potential as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological systems.
Central Nervous System (CNS) Disorders
The predicted physicochemical properties, particularly the TPSA and logP values, suggest that this molecule may have the ability to cross the blood-brain barrier. The pyrrolidine and piperidine motifs are common in CNS-active drugs.[5] Therefore, derivatives of this scaffold could be explored for their potential as modulators of neurotransmitter receptors or enzymes implicated in neurological and psychiatric disorders.
Enzyme Inhibition
The amide linkage and the heterocyclic rings provide a rigid framework that can be functionalized to target the active sites of various enzymes. The trifluoromethyl group can enhance binding affinity through favorable interactions. Potential enzyme targets could include kinases, proteases, or metabolic enzymes, depending on further derivatization of the core structure.
Receptor Modulation
The pyrrolidine and piperidine nitrogens can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets. This makes the scaffold a promising starting point for the development of agonists or antagonists for various G-protein coupled receptors (GPCRs) or ion channels.
Caption: Potential therapeutic applications of the core scaffold.
Conclusion and Future Directions
While 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a novel chemical entity without extensive documentation, its rational design based on established medicinal chemistry principles makes it a highly attractive scaffold for further investigation. The synthetic route outlined in this guide is robust and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of biologically relevant targets to unlock its full therapeutic potential.
References
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J. Med. Chem. 2005, 48, 6, 1857-1872. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. [Link]
-
Molecules. 2022, 27(15), 4698. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
PubChem. Pyrrolidine. [Link]
- Google Patents.
-
World Journal of Pharmaceutical Research. 2014, 3, 7. Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. [Link]
-
New Journal of Chemistry. 2021, 45, 16905-16910. Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. [Link]
-
PubChem. 5-(Phenylsulfonyl)-N-{1-[(3S)-pyrrolidin-3-ylcarbonyl]-piperidin-4-yl}-2-(trifluoromethyl)benzenesulfonamide. [Link]
-
Topics in Current Chemistry. 2021, 379, 34. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]
-
Chem. Soc. Rev. 2008, 37, 1319-1332. Amide bond formation: beyond the myth of coupling reagents. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. 5-(Phenylsulfonyl)-N-{1-[(3S)-pyrrolidin-3-ylcarbonyl]-piperidin-4-yl}-2-(trifluoromethyl)benzenesulfonamide | C23H26F3N3O5S2 | CID 46229475 - PubChem [pubchem.ncbi.nlm.nih.gov]
